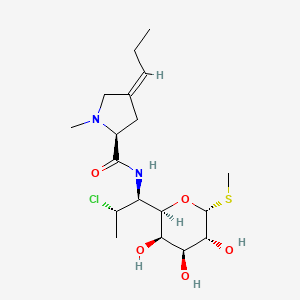

Didehydro Clindamycin

描述

Didehydro Clindamycin is a structural analog or derivative of clindamycin, a lincosamide antibiotic widely used for anaerobic and Gram-positive bacterial infections. Structural modifications, such as dehydrogenation (evidenced by "3,4-didehydro" moieties in other compounds ), may alter physicochemical properties, bioavailability, or antimicrobial activity.

属性

分子式 |

C18H31ClN2O5S |

|---|---|

分子量 |

423.0 g/mol |

IUPAC 名称 |

(2S,4Z)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,22-24H,5,7-8H2,1-4H3,(H,20,25)/b10-6-/t9-,11-,12+,13-,14+,15+,16+,18+/m0/s1 |

InChI 键 |

SCLGFBLOIVDLCE-GGIYZFMMSA-N |

手性 SMILES |

CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl |

规范 SMILES |

CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Didehydro Clindamycin involves the chemical modification of Clindamycin. One common method includes the dehydrogenation of Clindamycin under specific reaction conditions. This process typically involves the use of strong oxidizing agents and controlled temperature conditions to achieve the desired dehydrogenation without degrading the compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the quality of the final product.

化学反应分析

Structural Characteristics

Didehydro Clindamycin (PubChem CID: 71315302) has the molecular formula C₁₈H₃₁ClN₂O₅S and a molecular weight of 423.0 g/mol . Its structure includes a pyrrolidine ring with a conjugated double bond (Figure 1), distinguishing it from clindamycin. This unsaturated structure enhances its susceptibility to hydrogenation and oxidation reactions.

Key structural features :

-

A 2,5-dihydropyrrole ring (unsaturated).

-

A 3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl group.

Hydrogenation Reaction

The primary documented reaction involves catalytic hydrogenation to revert this compound to clindamycin. This reaction is critical in pharmaceutical synthesis to eliminate impurities during clindamycin production .

Reaction Mechanism:

This compound undergoes hydrogenation in the presence of a palladium-on-carbon (Pd/C) catalyst under 0.2–0.4 MPa hydrogen pressure . The double bond in the pyrrolidine ring is saturated, restoring clindamycin’s structure (Figure 2) .

Reaction equation :

Experimental Conditions and Outcomes:

Data from patent CN102964402B :

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 |

|---|---|---|---|---|

| Substrate (g) | 30 | 20 | 20 | 20 |

| Solvent | H₂O (60 mL) | H₂O + EtOH | H₂O + IPA | H₂O + EtOH |

| Catalyst (Pd/C) | 0.3 g | 0.1 g | 1.0 g | 0.5 g |

| H₂ Pressure | 0.2 MPa | 0.3 MPa | 0.4 MPa | 0.2 MPa |

| Reaction Time | 23 h | 48 h | 5 h | 24 h |

| Conversion | 100% | 100% | 100% | 100% |

Key observations :

-

Reaction efficiency is independent of catalyst loading but correlates with hydrogen pressure and time.

-

Ethanol-water mixtures enhance solubility and reaction homogeneity .

Oxidative Stability

This compound is prone to oxidation due to its conjugated diene system. While specific oxidative pathways are not detailed in the literature, its structural similarity to clindamycin suggests vulnerability to:

-

Peroxide formation under prolonged exposure to oxygen.

-

Sulfoxide derivatives via sulfur oxidation in the methylsulfanyl group .

Analytical Confirmation

Post-reaction validation employs:

科学研究应用

Chemistry: Used as a model compound to study the effects of dehydrogenation on antibiotic activity.

Biology: Investigated for its antibacterial properties against various strains of bacteria, including those resistant to Clindamycin.

Medicine: Explored as a potential treatment for infections caused by antibiotic-resistant bacteria.

Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.

作用机制

Didehydro Clindamycin, like Clindamycin, inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes the assembly of the ribosome and the translation process, ultimately inhibiting bacterial growth. The molecular mechanism involves the compound acting as a structural analog of tRNA molecules, impairing peptide chain initiation and potentially stimulating the dissociation of peptidyl-tRNA from bacterial ribosomes .

相似化合物的比较

Key Differences:

Clindamycin phosphate is favored in topical acne treatments due to formulation stability, whereas the hydrochloride form is associated with systemic renal risks .

Clindamycin vs. Dequalinium Chloride (DQC)

Both compounds disrupt Gardnerella biofilms, but mechanistic differences exist:

- Clindamycin : Reduces biofilm metabolic activity more effectively (p < 0.05) .

- DQC : Superior at reducing biofilm biomass (p < 0.05) .

Clindamycin vs. Trimethoprim/Sulfamethoxazole (TMP/SMX)

- Clindamycin requires dose adjustments in pediatric obesity due to variable clearance .

- TMP/SMX exhibits predictable pharmacokinetics in the same population .

Structural Analogs and Impurities

Clindamycin hydrochloride API contains six related substances, including isomers and degradation products (e.g., related substances 1–6) . For example:

- Isotretinoin-Clindamycin Combinations: Solubility challenges arise due to isotretinoin's lipophilicity vs. clindamycin's hydrophilicity .

- Clindamycin Palmitate : A prodrug with altered absorption properties, though data are sparse .

常见问题

Q. How do researchers validate the D-test for detecting inducible clindamycin resistance in Staphylococcus aureus isolates?

- Methodology : Place erythromycin (15 µg) and clindamycin (2 µg) disks 20 mm apart. A D-shaped inhibition zone around clindamycin confirms inducible resistance. Confirmatory testing with PCR for erm genes is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。